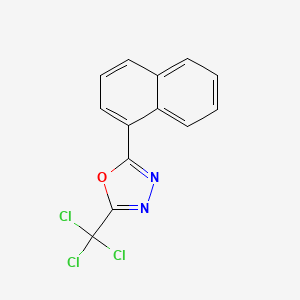
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole is a unique organosilicon compound characterized by its silole ring structure Siloles are a class of compounds known for their interesting electronic properties, making them valuable in various scientific and industrial applications
準備方法
The synthesis of 1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the nitration of a dimethylsilole precursor under controlled conditions to introduce the nitro group.
Reaction Conditions: The nitration reaction is usually carried out using a mixture of nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.
化学反応の分析
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.
Substitution: The silole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, potassium permanganate, and various electrophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products:
科学的研究の応用
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organosilicon compounds. Its unique electronic properties make it valuable in the study of silicon-based materials.
Biology: Research is ongoing to explore its potential as a bioactive molecule, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound’s reactivity and ability to form stable complexes with metals make it a candidate for drug delivery systems and diagnostic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices.
作用機序
The exact mechanism of action of 1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole depends on its specific application. Generally, the compound interacts with molecular targets through its nitro and silole groups, which can participate in various chemical reactions. The pathways involved often include electron transfer processes, coordination with metal ions, and interactions with biological macromolecules.
類似化合物との比較
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole can be compared with other similar compounds:
Similar Compounds: Examples include 1,1-Dimethyl-2,3-dihydro-1H-silole, 1,1-Dimethyl-3-nitro-1H-silole, and 1,1-Dimethyl-3-amino-2,3-dihydro-1H-silole.
Uniqueness: The presence of both nitro and dimethyl groups in this compound distinguishes it from other siloles, providing it with unique reactivity and electronic properties. This makes it particularly valuable in applications requiring specific chemical behaviors.
特性
CAS番号 |
78759-79-2 |
|---|---|
分子式 |
C6H11NO2Si |
分子量 |
157.24 g/mol |
IUPAC名 |
1,1-dimethyl-3-nitro-2,3-dihydrosilole |
InChI |
InChI=1S/C6H11NO2Si/c1-10(2)4-3-6(5-10)7(8)9/h3-4,6H,5H2,1-2H3 |
InChIキー |
ZRBFHUJBBXKNLY-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(CC(C=C1)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


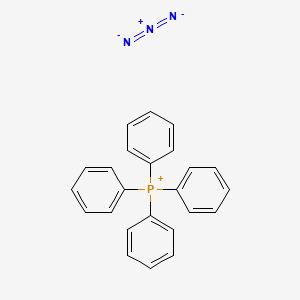
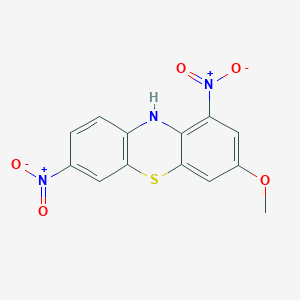
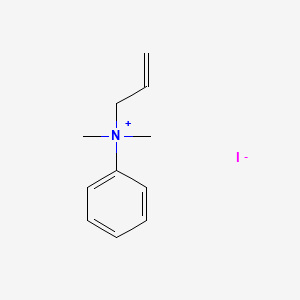
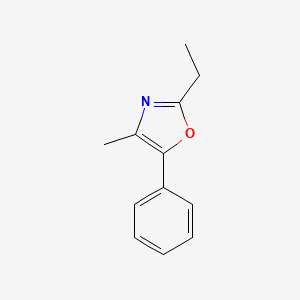

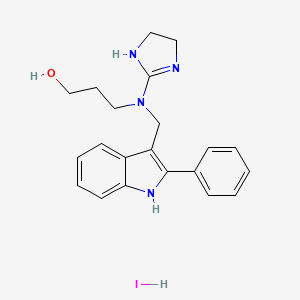
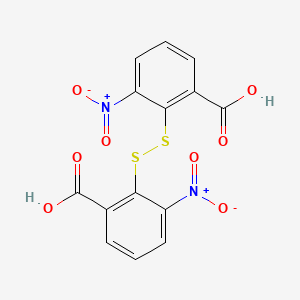
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)

![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)


